Lithium(1+)2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate
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Overview
Description
Lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the pyridine ring substituted with bromine and fluorine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield 2-fluoropyridine and 2,6-difluoropyridine . The bromination step can be achieved by reacting 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound can be used as a catalyst or reagent in various industrial chemical processes, including polymerization and organic synthesis.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine substituents can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate include:
- 2-Bromo-3-fluoro-4-iodopyridine
- 2-Bromo-3-fluoroisonicotinaldehyde
- 2-Bromo-4-chloro-3-fluoropyridine
Uniqueness
Lithium(1+) 2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate is unique due to its specific combination of bromine, fluorine, and lithium substituents, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in various scientific and industrial fields.
Properties
Molecular Formula |
C7H2BrF3LiNO2 |
---|---|
Molecular Weight |
276.0 g/mol |
IUPAC Name |
lithium;2-(6-bromo-5-fluoropyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H3BrF3NO2.Li/c8-5-3(9)1-2-4(12-5)7(10,11)6(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
InChI Key |
DBUBPJDPGXBEKI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NC(=C1F)Br)C(C(=O)[O-])(F)F |
Origin of Product |
United States |
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